3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes a piperidine ring, a pyrazine ring, and a fluorophenoxy group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to meet commercial demands .
Chemical Reactions Analysis
3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction being performed.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities that make it useful for studying cellular processes and pathways.
Medicine: It has potential therapeutic applications, possibly as an anticancer, antiviral, or antimicrobial agent.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
3-((1-(2-(2-Fluorophenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may exhibit similar biological activities.
Pyrazine derivatives: These compounds share the pyrazine ring structure and may also exhibit similar biological activities.
Fluorophenoxy derivatives: These compounds share the fluorophenoxy group and may have similar chemical properties.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c19-14-5-1-2-6-16(14)25-12-17(24)23-9-3-4-13(11-23)26-18-15(10-20)21-7-8-22-18/h1-2,5-8,13H,3-4,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMQVDUAFTZUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2F)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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